molecular formula C22H16N4O5 B3711442 2-(3-nitrophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

2-(3-nitrophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B3711442
M. Wt: 416.4 g/mol
InChI Key: BPQMVRZTECOQAP-UHFFFAOYSA-N
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Description

2-(3-nitrophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a complex organic compound that features a nitrophenoxy group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Nitration of phenol: The phenol group is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Coupling reactions: The nitrophenoxy and oxadiazole intermediates are coupled using appropriate reagents such as coupling agents (e.g., EDC, DCC) to form the final acetamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Reduction: The oxadiazole ring can undergo reduction reactions, potentially leading to ring opening.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Reduction of nitro group: 2-(3-aminophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide.

    Substitution reactions: Various halogenated or nitrated derivatives depending on the substituents introduced.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol: Shares the oxadiazole ring but lacks the nitrophenoxy group.

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boronic ester group instead of the nitrophenoxy group.

Uniqueness

2-(3-nitrophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide is unique due to the combination of the nitrophenoxy group and the oxadiazole ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(3-nitrophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O5/c27-20(14-30-19-8-4-7-18(13-19)26(28)29)23-17-11-9-16(10-12-17)22-25-24-21(31-22)15-5-2-1-3-6-15/h1-13H,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQMVRZTECOQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-nitrophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
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2-(3-nitrophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
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2-(3-nitrophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
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2-(3-nitrophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

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